molecular formula C18H16N4O3S B2392100 Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate CAS No. 361477-84-1

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate

Cat. No.: B2392100
CAS No.: 361477-84-1
M. Wt: 368.41
InChI Key: MFOPGRKHUOTUHI-UHFFFAOYSA-N
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Description

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate is a pyridine-based derivative characterized by a 4-ethoxyphenyl substituent, a methyl ester thioether linkage, and amino/cyano functional groups at the 3,5-positions. Its structural features—such as the ethoxy group’s lipophilicity and the ester’s hydrolytic stability—make it a candidate for pharmacokinetic optimization compared to analogs with alternative substituents.

Properties

IUPAC Name

methyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-3-25-12-6-4-11(5-7-12)16-13(8-19)17(21)22-18(14(16)9-20)26-10-15(23)24-2/h4-7H,3,10H2,1-2H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOPGRKHUOTUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Condensation for Pyridine Core Formation

The amino-dicyanopyridine core is typically synthesized via a one-pot multicomponent reaction involving malononitrile, aldehydes, and thiolating agents. For Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate, the 4-ethoxyphenyl substituent is introduced using 4-ethoxybenzaldehyde as the aldehyde component. The reaction proceeds through a Knoevenagel condensation between malononitrile and the aldehyde, followed by thiolation and cyclization.

In a representative procedure, malononitrile reacts with hydrogen sulfide in the presence of trimethylamine (Et₃N) to form cyanothioacetamide (1 ). Subsequent condensation with 4-ethoxybenzaldehyde yields an α,β-unsaturated intermediate (2 ), which undergoes nucleophilic attack by a second equivalent of malononitrile to form a tetrahedral intermediate (3 ). Intramolecular cyclization of 3 produces 3,4-di(4-ethoxyphenyl)-2,6-diamino-3,5-dicyano-4H-thiopyran (4 ), which is recyclized under alkaline conditions (KOH/DMF) to yield the pyridine-2-thiolate intermediate (5 ).

Regioselective Alkylation for Thioacetate Side Chain

The thioacetate moiety is introduced via alkylation of the pyridine-2-thiolate intermediate (5 ) with methyl chloroacetate. This step requires careful control of reaction conditions to ensure regioselectivity at the sulfur atom. In the presence of KOH and DMF, 5 reacts with methyl chloroacetate at room temperature, yielding this compound (6 ).

Key Reaction Parameters:

  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Base: Potassium hydroxide (KOH) or triethylamine (Et₃N).
  • Temperature: 25–40°C.
  • Yield: 45–60% (dependent on purity of intermediates).

Alternative Synthetic Routes and Modifications

Michael Addition-Cyclization Approach

An alternative method involves the Michael addition of malononitrile to α,β-unsaturated nitriles, followed by cyclization. For example, 2-cyanoacetanilide derivatives condense with 4-ethoxybenzaldehyde to form α,β-unsaturated nitriles (8a–f ), which undergo Michael addition with malononitrile in dioxane/piperidine to yield the pyridine core. Subsequent alkylation with methyl chloroacetate introduces the thioacetate group.

Advantages:

  • Higher yields (60–70%) due to stabilized intermediates.
  • Reduced side reactions compared to multicomponent methods.

Optimization of Alkylation Conditions

Poor yields in initial alkylation steps (e.g., 45% in) are often attributed to competing oxidation or dimerization of the thiolate intermediate. Strategies to improve efficiency include:

  • Low-Temperature Alkylation: Conducting reactions at 0–10°C to minimize side reactions.
  • Phase-Transfer Catalysis: Using tetrabutylammonium bromide (TBAB) to enhance reactivity between aqueous and organic phases.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

IR Spectroscopy:

  • Peaks at 3280–3443 cm⁻¹ (N–H stretch of amine).
  • Strong absorptions at 2221 cm⁻¹ (C≡N) and 1690–1740 cm⁻¹ (C=O of ester).

¹H NMR (DMSO-d₆):

  • δ 1.34 ppm (triplet, –OCH₂CH₃).
  • δ 3.80 ppm (singlet, –SCH₂COO–).
  • δ 6.68–7.34 ppm (aromatic protons of 4-ethoxyphenyl).

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water gradient) reveal ≥95% purity for optimized preparations. Impurities include unreacted pyridine-thiolate (5–8%) and dimerized byproducts (2–3%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Neurological Applications:
Research indicates that derivatives of the pyridine scaffold, including methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate, exhibit significant activity as A1 adenosine receptor agonists. These compounds have shown promise in treating pharmacoresistant epilepsy by modulating neurotransmitter release and neuronal excitability . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance receptor affinity and selectivity, making them viable candidates for further development in neurological therapeutics .

Anticonvulsant Activity:
In vivo studies have demonstrated that certain analogs derived from this compound possess anticonvulsant properties. For instance, modifications to the amino group and the addition of specific functional groups have resulted in compounds that effectively reduce seizure activity in animal models .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural motifs have shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds indicate promising antibacterial activity .

Anticancer Properties

Cytotoxicity Studies:
Research has highlighted the potential of this compound as an anticancer agent. In vitro assays against cancer cell lines such as HeLa and MCF-7 have revealed that this compound induces apoptosis through mechanisms involving oxidative stress and cell cycle arrest . The IC50 values observed in these studies suggest a potent cytotoxic effect, warranting further investigation into its use as an anticancer drug.

Mechanisms of Action:
The mechanisms underlying the anticancer effects of this compound include the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic pathways. These findings are crucial for understanding how modifications to the chemical structure can enhance its therapeutic efficacy against cancer cells .

Structure Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

Structural Feature Impact on Activity
Amino Group Positioning Enhances receptor binding affinity
Substituents on Pyridine Ring Modulates selectivity towards specific receptors
Thioether Linkage Influences overall stability and reactivity

Case Studies

Case Study on Tumor Growth Inhibition:
In xenograft models, treatment with this compound resulted in a marked reduction in tumor size compared to controls. This study underscores the compound's potential as a therapeutic agent in oncology .

Safety and Toxicity Assessment:
Toxicological evaluations have indicated that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies .

Mechanism of Action

The mechanism of action of Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Substituent Variations: Ethoxy vs. Methoxy vs. Cyclopropylmethoxy

The 4-ethoxyphenyl group in the target compound distinguishes it from analogs with methoxy or cyclopropylmethoxy substituents:

  • Methyl{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (Compound 20): Replacing ethoxy with methoxy reduces steric bulk and lipophilicity.
  • P517 (2-{[6-amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}-N-methylacetamide): The cyclopropylmethoxy group introduces rigidity and bulk, enhancing selectivity for adenosine A2B receptors (A2BAR). This suggests that substituent size and conformation critically influence receptor subtype specificity .

Terminal Group Modifications: Ester vs. Amide

The methyl ester in the target compound contrasts with amide-terminated analogs:

  • 2-((6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl)thio)acetamide (CAS 910487-58-0): The acetamide group (vs. ester) may enhance metabolic stability, as esters are prone to hydrolysis in vivo. This compound is noted for its high purity (98%) and commercial availability, indicating industrial relevance .

Pharmacological and ADMET Considerations

  • Receptor Selectivity: Cyclopropylmethoxy-substituted analogs like P517 demonstrate marked A2BAR agonist activity, whereas methoxy/ethoxy variants may favor other adenosine receptor subtypes .
  • Metabolic Stability : Esters (e.g., target compound) are susceptible to esterase-mediated hydrolysis, whereas amides resist this degradation, prolonging half-life .
  • Lipophilicity : The ethoxy group (logP ~1.9) balances solubility and membrane permeability better than the more polar methoxy (logP ~1.4) or bulkier cyclopropylmethoxy groups (logP ~2.3) .

Biological Activity

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core with multiple functional groups that contribute to its biological activity. The presence of the dicyano group and the thioether linkage are particularly noteworthy for their influence on reactivity and interactions with biological targets.

Biological Activity Overview

  • Anticonvulsant Activity :
    • Research indicates that derivatives of amino-3,5-dicyanopyridines exhibit significant anticonvulsant properties. For instance, compounds with similar structures have shown effectiveness in reducing seizure activities in various animal models. The mechanism appears to involve modulation of adenosine receptors, particularly A1 and A2A subtypes, which are crucial in regulating neuronal excitability .
  • Anticancer Activity :
    • This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies show that modifications to the phenyl ring significantly enhance antiproliferative activity, with some analogs demonstrating IC50 values lower than established chemotherapeutics like doxorubicin . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key proteins involved in cell survival pathways.
  • Antimalarial Potential :
    • The compound's structural analogs have been evaluated for antimalarial activity against Plasmodium falciparum. SAR studies suggest that electron-withdrawing groups enhance potency while maintaining low cytotoxicity towards human liver cells (HepG2). This highlights the potential for developing new antimalarial agents based on this scaffold .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

Modification Effect on Activity
Substitution on the phenyl ringIncreased anticancer potency
Presence of electron-withdrawing groupsEnhanced antimalarial activity
Alteration of the thioether groupModulation of anticonvulsant properties

Case Studies

  • Anticonvulsant Efficacy :
    • A study demonstrated that a related compound effectively eliminated the tonic extensor phase in seizure models, providing 100% protection at certain dosages. This underscores the potential therapeutic application for epilepsy treatment .
  • Cytotoxicity Profiles :
    • In vitro assays revealed that specific derivatives exhibited significant growth inhibition across multiple cancer cell lines, particularly HT29 (colon cancer), suggesting a promising avenue for further development as anticancer agents .
  • Antimalarial Screening :
    • Compounds derived from this scaffold were subjected to rigorous screening against chloroquine-sensitive strains of malaria, yielding promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

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